Mometasone

Overview

Description

Mometasone Description

Mometasone is a synthetic corticosteroid with potent anti-inflammatory properties, used in various formulations for the treatment of different conditions. It is available as an inhaled glucocorticoid for asthma, a topical treatment for dermatological disorders, and an intranasal spray for allergic rhinitis. Mometasone furoate, a specific form of mometasone, has been shown to be effective in improving lung function and controlling symptoms in patients with moderate to mild asthma . It is also used in dermatology for conditions like atopic dermatitis, seborrhoeic dermatitis, and psoriasis, offering the convenience of once-daily administration and a low risk of causing skin atrophy . For allergic rhinitis, mometasone furoate nasal spray is a well-tolerated and effective treatment option .

Synthesis Analysis

Molecular Structure Analysis

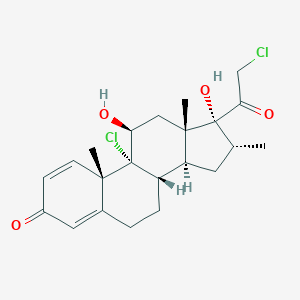

Mometasone has a specific molecular structure characterized by a 16 alpha-methyl analogue of beclomethasone. This structure is responsible for its high potency and effectiveness in treating inflammation and related symptoms in various conditions .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving mometasone. However, its mechanism of action typically involves binding to glucocorticoid receptors, modulating gene expression, and reducing the production of inflammatory cytokines and mediators .

Physical and Chemical Properties Analysis

Mometasone furoate is a potent molecule with low systemic bioavailability, which minimizes potential systemic side effects. It has been found to be a potent inhibitor of cytokine production, with very low concentrations effectively inhibiting the production of IL-1, IL-6, and TNF-alpha . The compound's physical and chemical properties allow it to be formulated in various delivery systems, including dry powder inhalers, creams, ointments, lotions, and nasal sprays, to target different tissues and conditions .

Case Studies

Several studies have demonstrated the efficacy and safety of mometasone in treating different conditions. In asthma, mometasone furoate improved FEV1 and other secondary efficacy variables such as peak expiratory flow rate (PEFR), asthma symptoms, and nocturnal awakenings . In dermatological applications, mometasone 0.1% showed significant superiority over less potent glucocorticoids and was as effective as other potent glucocorticoids with a low potential for adverse systemic effects . In allergic rhinitis, mometasone furoate nasal spray was effective in both treatment and prophylaxis of nasal symptoms . Additionally, mometasone has been shown to have divergent effects on eosinophil and neutrophil apoptosis, enhancing eosinophil apoptosis while inhibiting neutrophil apoptosis, which may contribute to its therapeutic effects in asthma .

Scientific Research Applications

Apoptosis Effects in Human Cells

Mometasone, a potent synthetic glucocorticoid, has been shown to exhibit divergent effects on apoptosis in human eosinophils and neutrophils. It enhances eosinophil apoptosis while inhibiting neutrophil apoptosis, suggesting significant implications for inflammatory responses and asthma treatment (Zhang et al., 2002).

Pharmacology and Efficacy in Allergic Rhinitis

Mometasone furoate is utilized in intranasal formulations to manage allergic rhinitis. Its efficacy in reducing nasal symptoms and its good tolerability make it a valuable option for this condition (Baldwin & Scott, 2008).

Topical Corticosteroid Formulations

Extensive research on mometasone furoate has led to the development of new galenic formulations. These formulations balance efficacy and safety, making mometasone a preferred choice for treating inflammatory skin diseases (Molin et al., 2013).

Receptor Affinities and Metabolites

The receptor binding affinities of mometasone furoate metabolites and degradation products have been studied, providing insights into their potential contributions to systemic side effects (Valotis & Högger, 2004).

Nasal Spray Features in Allergic Rhinitis

Mometasone furoate nasal spray demonstrates potent efficacy and tolerability in managing allergic rhinitis. Its minimal systemic activity and once-daily dosing convenience make it a practical therapeutic option (Schenkel, 2003).

Mometasone Furoate in Asthma Management

Mometasone furoate, available in an inhaled format, effectively treats asthma in adults and children. It shows a topically potent glucocorticoid profile with a favorable risk-benefit profile (Cowie et al., 2009).

Anti-inflammatory and Systemic Effects in Mice

Mometasone furoate displays a higher therapeutic index compared to beclomethasone in terms of local anti-inflammatory effects and lower systemic effects in mice (Ogawa et al., 2009).

Pharmacological and Receptor Kinetics

The molecular pharmacology of mometasone furoate, including its receptor binding kinetics and tissue affinity, aligns with its clinical efficacy and safety data (Valotis et al., 2004).

Antagonizing Bronchoconstriction in Asthma

Mometasone furoate has shown potential in antagonizing bronchoconstriction in patients with mild asthma, indicating its utility in asthma management (Holgate et al., 2000).

Bioavailability and Tolerability

The bioavailability and tolerability of mometasone furoate in various formulations have been examined, highlighting its suitability for application on inflamed and sensitive skin (Korting et al., 2012).

Safety And Hazards

Mometasone furoate can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIIKPVHVRXHRI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872412 | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble., 5.23e-03 g/L | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Mometasone | |

CAS RN |

105102-22-5 | |

| Record name | Mometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-220 °C, 218 - 220 °C | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

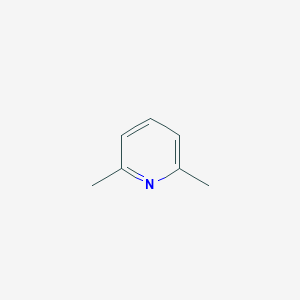

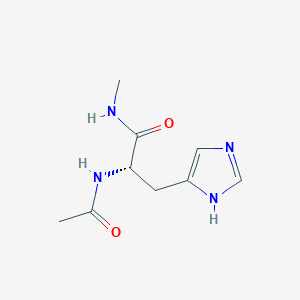

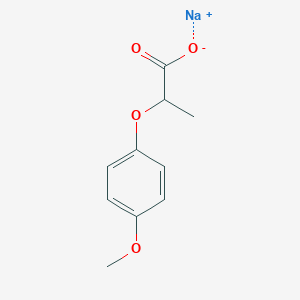

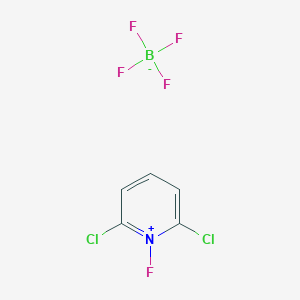

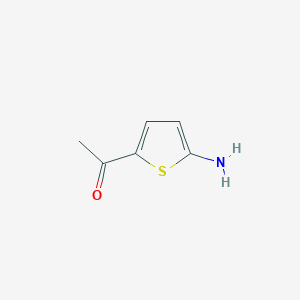

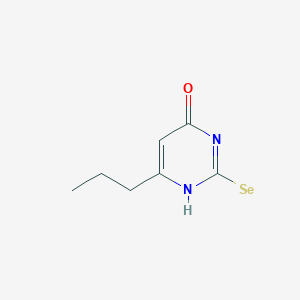

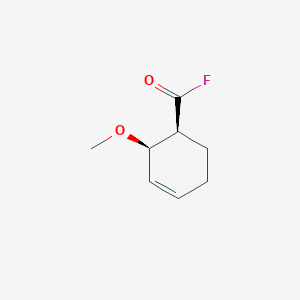

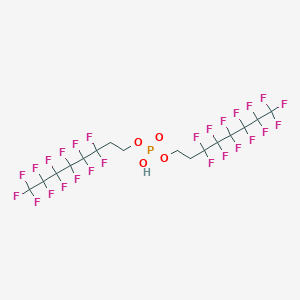

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)